2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide 2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide
Brand Name: Vulcanchem
CAS No.: 17100-96-8
VCID: VC21023575
InChI: InChI=1S/C14H17ClN2O4S/c1-4-14(3)7-11(18)17(13(14)19)12-8(2)5-9(6-10(12)15)22(16,20)21/h5-6H,4,7H2,1-3H3,(H2,16,20,21)
SMILES: CCC1(CC(=O)N(C1=O)C2=C(C=C(C=C2C)S(=O)(=O)N)Cl)C
Molecular Formula: C14H17ClN2O4S
Molecular Weight: 344.8 g/mol

2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide

CAS No.: 17100-96-8

Cat. No.: VC21023575

Molecular Formula: C14H17ClN2O4S

Molecular Weight: 344.8 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide - 17100-96-8

Specification

CAS No. 17100-96-8
Molecular Formula C14H17ClN2O4S
Molecular Weight 344.8 g/mol
IUPAC Name 3-chloro-4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)-5-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H17ClN2O4S/c1-4-14(3)7-11(18)17(13(14)19)12-8(2)5-9(6-10(12)15)22(16,20)21/h5-6H,4,7H2,1-3H3,(H2,16,20,21)
Standard InChI Key RPJOHCGHVVTLPD-UHFFFAOYSA-N
SMILES CCC1(CC(=O)N(C1=O)C2=C(C=C(C=C2C)S(=O)(=O)N)Cl)C
Canonical SMILES CCC1(CC(=O)N(C1=O)C2=C(C=C(C=C2C)S(=O)(=O)N)Cl)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator